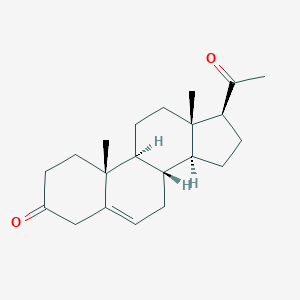

Pregn-5-ene-3,20-dione

Vue d'ensemble

Description

Pregn-5-ene-3,20-dione is a C21-steroid that is pregnane which contains a double bond between positions 5 and 6 and is substituted by oxo groups at positions 3 and 20 . It is a 20-oxo steroid, a C21-steroid, and a 3-oxo-Delta (5)-steroid . It derives from a hydride of a pregnane .

Synthesis Analysis

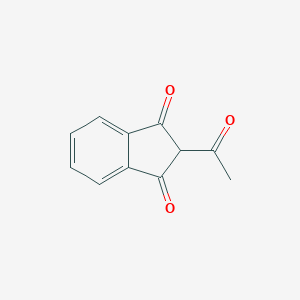

Pregn-5-ene-3,20-dione can be synthesized from pregnenolone . Three kinds of derivatives, 16alpha, 17alpha-epoxy-6-methylene-pregn-4-ene-3,20-dione (EMPD I), 16alpha, 17alpha-epoxy-6-methyl-pregn-4,6-diene-3,20-dione (EMPD II) and 16alpha, 17alpha-epoxy-6-methyl-pregn-4-ene-3, 20-dione (EMPD III) were synthesized .Molecular Structure Analysis

The molecular formula of Pregn-5-ene-3,20-dione is C21H30O2 . The structure is also available as a 2d Mol file .Chemical Reactions Analysis

Pregnenolone can be converted to isoprogesterone (pregn-5-ene-3,20-dione) by Δ 5-3β-hydroxysteroid dehydrogenase (3βHSD), whereafter isoprogesterone is isomerized to progesterone (pregn-4-ene-3,20-dione) under the action ofΔ 5-Δ 4-ketosteroid isomerase (3KSI) .Physical And Chemical Properties Analysis

The molecular weight of Pregn-5-ene-3,20-dione is 314.5 g/mol . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Progesterone Identification in Ovarian Blood : Simmer, Hilliard, and Archibald (1963) identified progesterone in the ovarian venous blood of rabbits, providing insight into its role in reproductive biology (Simmer, Hilliard, & Archibald, 1963).

Human Placental Enzyme Study : Edwards et al. (1976) studied the role of progesterone in human placenta, highlighting its importance in prenatal development (Edwards, O'Conner, Bransome, & Braselton, 1976).

Induction of Ovulation in Rats : Sridharan, Meyer, and Karavolas (1974) demonstrated that progesterone can induce ovulation in immature rats, underscoring its role in fertility (Sridharan, Meyer, & Karavolas, 1974).

Progesterone Oxidation Research : Barton and Doller (1991) investigated the oxidation of progesterone, contributing to the understanding of its chemical properties (Barton & Doller, 1991).

Enzyme Characterization in Digitalis lanata : Finsterbusch et al. (1999) studied an enzyme in Digitalis lanata that converts pregnenolone to progesterone, providing insights into plant steroid metabolism (Finsterbusch, Lindemann, Grimm, Eckerskorn, & Luckner, 1999).

Bovine Luteal Tissue Study : Sasser and Cupps (1969) measured the conversion rates of progesterone in bovine luteal homogenates, contributing to veterinary endocrinology (Sasser & Cupps, 1969).

Isomerase Activities in Beef Adrenal Cortex : Ewald, Werbin, and Chaikoff (1964) partially separated isomerases acting on progesterone in beef adrenal cortex, aiding in the understanding of adrenal gland function (Ewald, Werbin, & Chaikoff, 1964).

Progesterone Receptor Study in Human Mammary Carcinoma : Pichon and Milgrom (1977) characterized the progesterone receptor in human mammary carcinoma, which is significant for breast cancer research (Pichon & Milgrom, 1977).

Safety and Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .

Orientations Futures

Propriétés

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,16-19H,5-12H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRHZPCIEGLWGK-LEKSSAKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318941 | |

| Record name | Pregn-5-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pregn-5-ene-3,20-dione | |

CAS RN |

1236-09-5 | |

| Record name | Pregn-5-ene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregn-5-ene-3,20-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001236095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC12875 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pregn-5-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pregn-5-ene-3,20-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

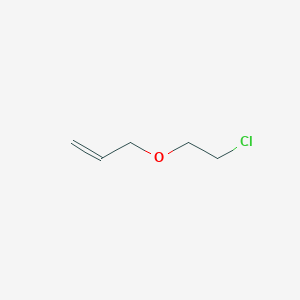

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.